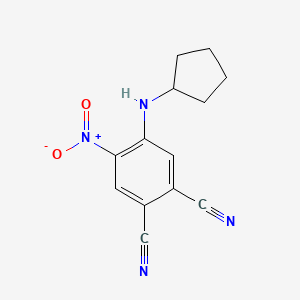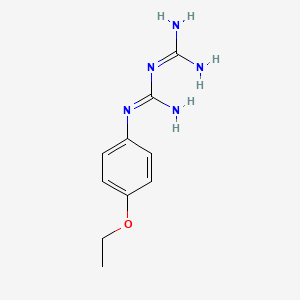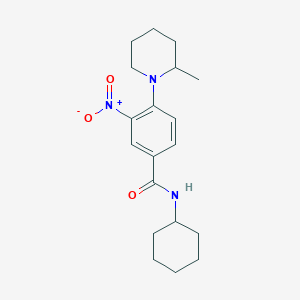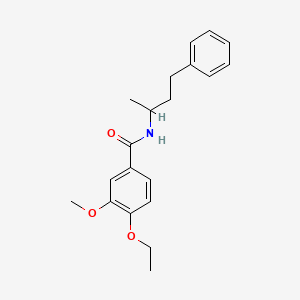
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Overview
Description
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide, also known as BPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPP belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. In
Mechanism of Action
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide acts as a PPAR agonist, which means it binds to and activates PPARs in the body. PPARs are transcription factors that play a role in regulating gene expression in a variety of tissues, including adipose tissue, liver, and muscle. Activation of PPARs by 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide leads to a number of downstream effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has a number of biochemical and physiological effects in the body. In addition to its effects on PPAR activation, 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been shown to increase the expression of genes involved in fatty acid oxidation, improve glucose tolerance and insulin sensitivity, and reduce inflammation. 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has also been shown to have anti-cancer effects, including inhibition of cancer cell growth and induction of cancer cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide in lab experiments is its well-characterized mechanism of action and pharmacological properties. 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been extensively studied in vitro and in vivo, and its effects on PPAR activation and downstream signaling pathways are well understood. However, one limitation of using 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide in lab experiments is its potential toxicity. 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been shown to be toxic at high doses in animal models, and care must be taken to ensure that appropriate safety measures are in place when handling this compound.
Future Directions
There are a number of future directions for research on 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide. One area of interest is the potential use of 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide as a therapeutic agent in cancer treatment. Further studies are needed to determine the efficacy of 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide in animal models of cancer and to identify the optimal dosing and treatment regimens. Another area of interest is the potential use of 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide in the treatment of metabolic disorders, such as diabetes and obesity. Additional studies are needed to further elucidate the mechanisms by which 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide improves glucose tolerance and insulin sensitivity and to determine the optimal dosing and treatment regimens for these conditions. Finally, further studies are needed to investigate the potential toxicity of 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide and to identify any potential long-term effects of exposure to this compound.
Scientific Research Applications
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and inflammation. In cancer research, 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. In diabetes research, 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, 2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-15-13-21(22(27-3)14-20(15)24)25-23(26)16(2)28-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,16H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUJZBDKBOOHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyloxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177693.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177699.png)

![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4177714.png)

![N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4177730.png)
![2-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177733.png)

![2-(4-chloro-3-methylphenoxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4177745.png)


![2-(3-chlorophenyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177765.png)